N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dibenzofuran core, nitro and hydroxy functional groups, and imine linkages, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate biphenyl precursors under acidic or basic conditions.
Introduction of Nitro and Hydroxy Groups: Nitration and hydroxylation reactions are employed to introduce the nitro and hydroxy groups onto the dibenzofuran core. These reactions typically require strong acids like nitric acid and sulfuric acid for nitration, and oxidizing agents for hydroxylation.
Formation of Imine Linkages: The imine linkages are formed through condensation reactions between the aldehyde or ketone groups on the dibenzofuran core and amines. This step often requires mild acidic or basic conditions to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The imine linkages can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the imine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under mild acidic or basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro and hydroxy groups may play a role in redox reactions, while the imine linkages could interact with biological macromolecules such as proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2-hydroxy-3-nitrobenzylideneamino)]-2-[(E)-1-phenylethylideneamino]oxyacetamide
- N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxypropionamide
Uniqueness
N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide stands out due to its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H22N4O6 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide |
InChI |
InChI=1S/C23H22N4O6/c1-14(15-7-3-2-4-8-15)26-32-13-21(28)25-24-12-17-22-16-9-5-6-10-19(16)33-20(22)11-18(23(17)29)27(30)31/h2-4,7-8,11-12,29H,5-6,9-10,13H2,1H3,(H,25,28)/b24-12+,26-14+ |
InChI Key |
DCJRNHOMVCGKCG-HKKPEAQQSA-N |
Isomeric SMILES |
C/C(=N\OCC(=O)N/N=C/C1=C(C(=CC2=C1C3=C(O2)CCCC3)[N+](=O)[O-])O)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NOCC(=O)NN=CC1=C(C(=CC2=C1C3=C(O2)CCCC3)[N+](=O)[O-])O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.